REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([C:9]#[N:10])=[CH:7][C:6]([CH2:11][CH3:12])=[C:5]([CH3:13])[N:4]=1>CO.Cl.[Pd]>[CH3:1][O:2][C:3]1[C:8]([CH2:9][NH2:10])=[CH:7][C:6]([CH2:11][CH3:12])=[C:5]([CH3:13])[N:4]=1
|
Name
|
|
Quantity
|
344 mg
|
Type
|
reactant
|
Smiles
|
COC1=NC(=C(C=C1C#N)CC)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
15 (± 5) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=C(C=C1CN)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 313 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |